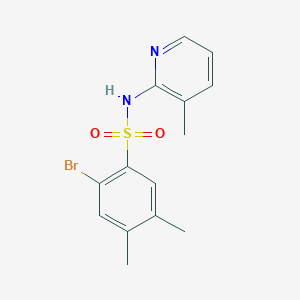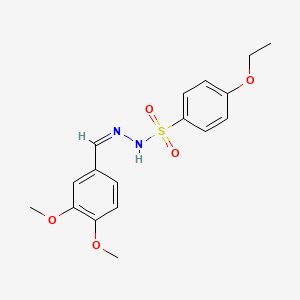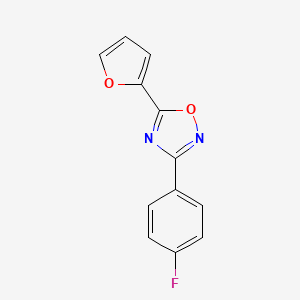![molecular formula C23H25F2N3O2 B5259127 [1-(4-FLUOROBENZOYL)-3-PIPERIDYL][4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B5259127.png)
[1-(4-FLUOROBENZOYL)-3-PIPERIDYL][4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-FLUOROBENZOYL)-3-PIPERIDYL][4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE: is a complex organic compound that belongs to the class of aryl-phenylketones These compounds are characterized by the presence of a ketone group substituted by an aryl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-FLUOROBENZOYL)-3-PIPERIDYL][4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE typically involves multiple steps. One common method includes the reaction of 4-fluorobenzoyl chloride with piperidine to form an intermediate, which is then reacted with 4-(2-fluorophenyl)piperazine under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, pressure, and reaction time is crucial to optimize the production process and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound is also prone to nucleophilic substitution reactions, especially at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter systems.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of polymers and resins .
Mecanismo De Acción
The mechanism of action of [1-(4-FLUOROBENZOYL)-3-PIPERIDYL][4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
- 1-(4-Fluorophenyl)piperazine
- 1-(4-Fluorobenzyl)piperazine
- 1-(4-Fluorophenyl)sulfonyl-3-piperidyl
Uniqueness: Compared to similar compounds, [1-(4-FLUOROBENZOYL)-3-PIPERIDYL][4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE is unique due to its dual fluorine substitution, which enhances its binding affinity and specificity for certain molecular targets. This makes it particularly valuable in medicinal chemistry for the development of targeted therapies .
Propiedades
IUPAC Name |
[1-(4-fluorobenzoyl)piperidin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F2N3O2/c24-19-9-7-17(8-10-19)22(29)28-11-3-4-18(16-28)23(30)27-14-12-26(13-15-27)21-6-2-1-5-20(21)25/h1-2,5-10,18H,3-4,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKNFQMQNLSVBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3S*,5R*)-1-[(4-propyl-5-pyrimidinyl)carbonyl]-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid](/img/structure/B5259050.png)


![2-(4-biphenylyloxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5259066.png)
![2,3-Diamino-6,8-dimethyl-1,5-diphenyl-2,4,6,8-tetrazabicyclo[3.3.0]oct-3-en-7-one](/img/structure/B5259079.png)
![ethyl 6-[(hydroxyimino)methyl]nicotinate 1-oxide](/img/structure/B5259087.png)
![[3-(2-phenoxyethyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methanol](/img/structure/B5259097.png)
![(1R*,2R*,4R*)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5259102.png)
![N-(2-METHYLPHENYL)-N'-[(3-METHYLPHENYL)METHYL]ETHANEDIAMIDE](/img/structure/B5259111.png)


![1-[2-[[4-(3-Methylbutoxy)phenyl]methylsulfanyl]ethyl]-3-phenylthiourea](/img/structure/B5259123.png)
![3-(hydroxymethyl)-1-[4-(4-morpholinylsulfonyl)benzyl]-3-piperidinol](/img/structure/B5259126.png)
![N-[(3S,4R)-3-benzyl-1-methylpiperidin-4-yl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5259137.png)
